

# Adjusting Matrigel concentration for Abt-518 invasion assays

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## Compound of Interest

Compound Name: Abt-518

Cat. No.: B1684668

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## Technical Support Center: Abt-518 Invasion Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Matrigel-based invasion assays to assess the efficacy of **Abt-518**, a compound known for its anti-angiogenic properties.

### Frequently Asked Questions (FAQs)

#### Q1: What is the recommended starting concentration of Matrigel for an invasion assay with **Abt-518**?

A good starting point for coating a 24-well insert is a Matrigel concentration of 200 to 300 µg/mL.<sup>[1][2][3][4][5]</sup> However, the optimal concentration is highly dependent on the cell type being used and its inherent invasive potential. It is crucial to empirically determine the ideal concentration for your specific experimental conditions.<sup>[1]</sup> For some applications, Matrigel can be diluted to a concentration as low as 0.4 mg/ml, while for others, undiluted concentrations of 10-12 mg/ml may be necessary to form a firm gel.<sup>[6][7]</sup> In general, Matrigel diluted to 3 mg/mL will form a firm gel.<sup>[1]</sup>

Table 1: Recommended Starting Matrigel Concentrations for Invasion Assays

Cell Line Characteristics	Suggested Starting Concentration Range	Rationale
Highly Invasive (e.g., HT-1080)	0.5 - 1.0 mg/mL	A denser matrix provides a more significant challenge to accurately quantify high invasive potential.
Moderately Invasive	200 - 500 µg/mL	This range is a common starting point for many cancer cell lines. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Low Invasive (e.g., MCF-7)	100 - 300 µg/mL	A lower density matrix is necessary to allow for detectable invasion.

## Q2: My cells are not invading through the Matrigel, even in the untreated control group. What are the potential causes and solutions?

This is a common issue that can stem from several factors related to the assay setup and the cells themselves.

Troubleshooting: No Cell Invasion

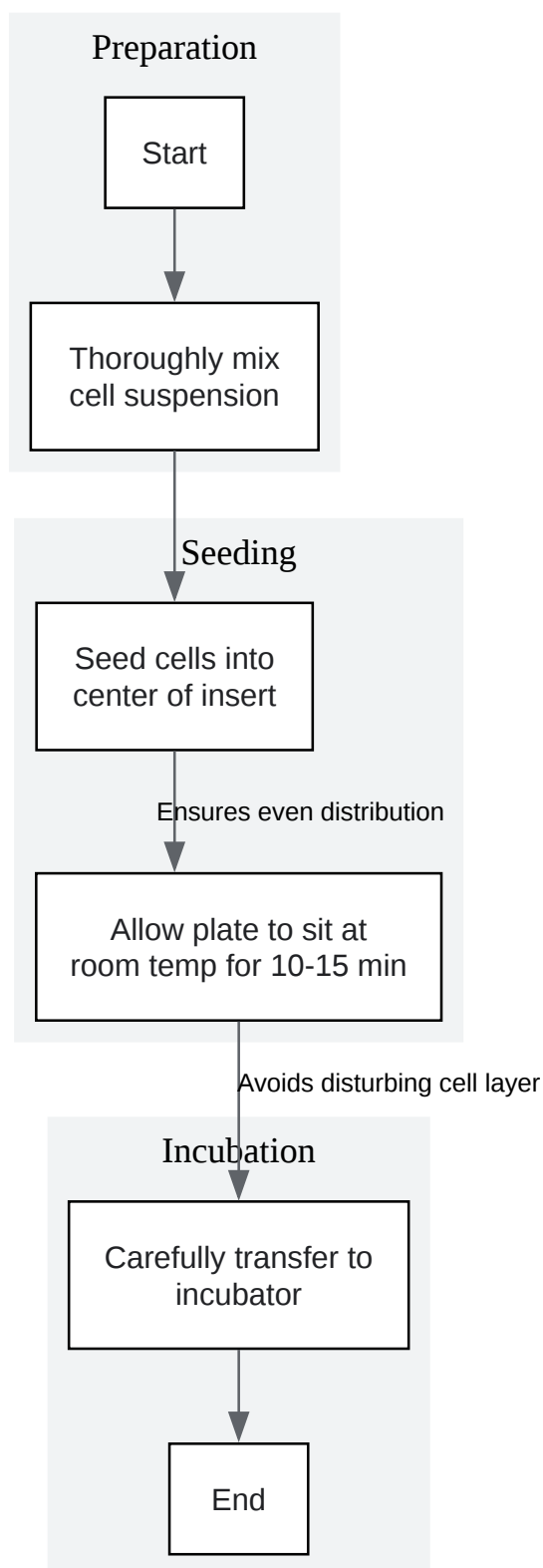
Potential Cause	Recommended Solution
Matrigel Concentration Too High	The Matrigel layer may be too thick or concentrated for the cells to penetrate. <sup>[8]</sup> Try reducing the Matrigel concentration or the volume used to coat the inserts. <sup>[8]</sup> Perform a titration experiment to find the optimal concentration.
Insufficient Chemoattractant	The chemoattractant gradient may not be strong enough to induce migration. <sup>[8]</sup> Ensure a sufficient concentration of a chemoattractant, like Fetal Bovine Serum (FBS), is present in the lower chamber (a 10% FBS concentration is a good starting point).
Incorrect Pore Size	The pore size of the transwell insert may be too small for your specific cell type. An 8 µm pore size is suitable for most cell types, but this may need to be optimized. <sup>[9]</sup>
Poor Cell Health/Viability	Cells that are unhealthy, have been passaged too many times, or were handled improperly will not invade effectively. Use low-passage cells and ensure high viability before seeding. Consider serum-starving the cells for 12-24 hours before the assay to synchronize them. <sup>[8]</sup>
Air Bubbles	Air bubbles trapped beneath the insert membrane can prevent cell migration towards the chemoattractant. <sup>[8]</sup> Be careful to eliminate any bubbles when setting up the assay. <sup>[8]</sup>

### Q3: I'm observing uneven cell invasion, with more cells invading at the edges of the insert. How can I fix this?

This "edge effect" is often caused by issues with how the Matrigel is coated or how the cells are seeded.

One common cause is the surface tension of the media in the upper chamber, which can push cells towards the periphery.[\[10\]](#) This can be resolved by adding a larger volume of media to the upper chamber to ensure the meniscus is not close to the insert surface.[\[10\]](#) Additionally, if the volume of Matrigel is too small, it may solidify as a droplet in the center, leaving the edges with a thinner barrier for cells to invade.[\[10\]](#)

#### Workflow for Uniform Cell Seeding



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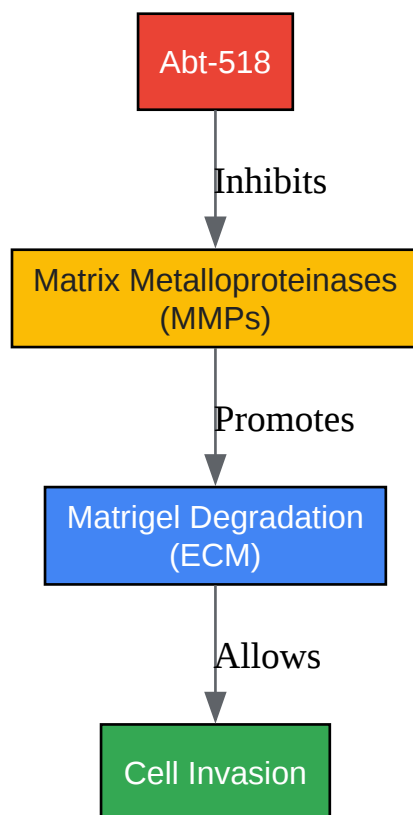
Caption: Workflow to ensure uniform cell distribution in invasion assays.

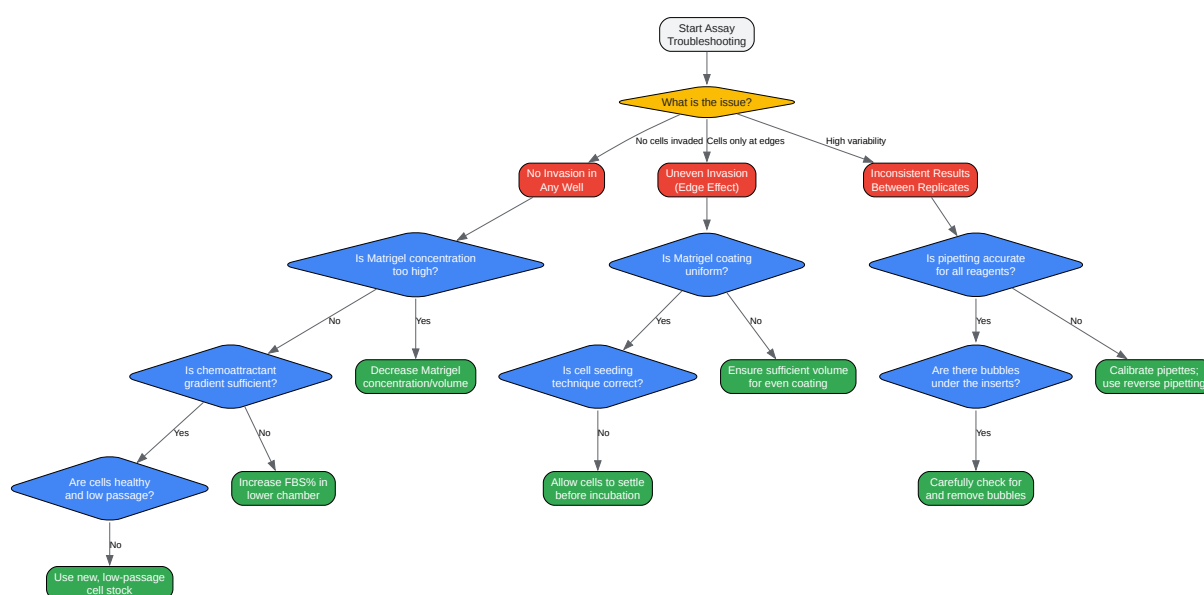
## Q4: How does **Abt-518**'s mechanism of action relate to a Matrigel invasion assay?

**Abt-518** is an anti-angiogenic agent. Angiogenesis, the formation of new blood vessels, is a process that relies heavily on the degradation of the extracellular matrix (ECM) by enzymes called matrix metalloproteinases (MMPs).<sup>[11][12]</sup> Matrigel is a reconstituted basement membrane, rich in ECM proteins like laminin and collagen IV.<sup>[3]</sup>

In an invasion assay, cancer cells mimic the invasive process by secreting MMPs to degrade the Matrigel barrier. **Abt-518** is expected to inhibit this process. Therefore, a successful experiment would show a dose-dependent decrease in cell invasion in the presence of **Abt-518** compared to an untreated control.

Simplified **Abt-518** Anti-Invasive Pathway





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